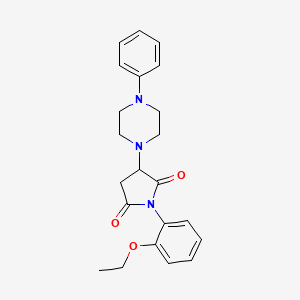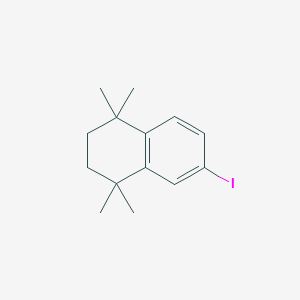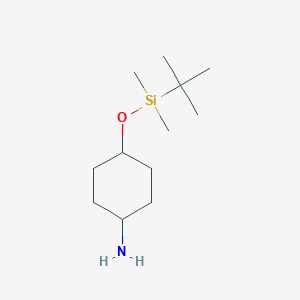
1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-Ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a core structure for various pharmacologically active compounds. The pyrrolidine-2,5-dione derivatives have been extensively studied for their biological activities, including anticonvulsant properties and receptor affinity modulation .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives typically involves the formation of the pyrrolidine ring followed by functionalization at various positions. For example, the synthesis of related compounds has been achieved by reacting 4-hydroxy coumarin, substituted aldehydes, barbituric acid, and pyrolidine in ethanol . Another method includes nucleophilic substitution reactions, as seen in the synthesis of a related compound where 1-methylpiperazine was reacted with a brominated precursor . These methods highlight the versatility in synthesizing pyrrolidine-2,5-dione derivatives, which could be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a five-membered lactam ring (pyrrolidine ring) with two carbonyl groups at the 2 and 5 positions. Substituents at the 3 and 4 positions, such as arylpiperazine, can significantly influence the compound's biological activity and receptor affinity . The presence of an ethoxyphenyl group in the compound of interest suggests potential lipophilic interactions, which could affect its pharmacokinetic properties.
Chemical Reactions Analysis
Pyrrolidine-2,5-dione derivatives can undergo various chemical reactions, including methylation, which has been shown to reduce the potency of these compounds as inhibitors of glycolic acid oxidase . The reactivity of the lactam nitrogen and the hydroxy substituent is crucial for the biological activity of these compounds, as modifications can dramatically alter their inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their substituents. Compounds with large lipophilic substituents tend to be potent inhibitors due to better membrane permeability . The presence of an ethoxy group in the compound of interest suggests increased lipophilicity compared to hydroxyl or amino substituents. These properties are crucial for the compound's solubility, stability, and overall bioavailability.
科学的研究の応用
Polymer Solar Cells
One related compound, a novel alcohol-soluble n-type conjugated polyelectrolyte, has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application exploits the electron-deficient nature and planar structure of the diketopyrrolopyrrole (DPP) backbone to improve conductivity and electron mobility, thereby enhancing power conversion efficiency (Hu et al., 2015).
Glycolic Acid Oxidase Inhibition
Research into 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives has identified their potential as inhibitors of glycolic acid oxidase. These compounds, particularly those with large lipophilic 4-substituents, have shown competitive inhibition in vitro and have been explored for their ability to reduce urinary oxalate levels, indicating their relevance in medical research (Rooney et al., 1983).
Anticonvulsant and Antihypertensive Effects
A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These studies suggest the compounds' potential for treating cardiovascular diseases, highlighting the significance of the phenylpiperazine moiety in their activity (Malawska et al., 2002).
Anticonvulsant Properties
Investigations into N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant activity, particularly for compounds with an aromatic ring at position-3 of the pyrrolidine-2,5-dione ring (Obniska et al., 2005).
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-28-20-11-7-6-10-18(20)25-21(26)16-19(22(25)27)24-14-12-23(13-15-24)17-8-4-3-5-9-17/h3-11,19H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLFAZUHODWNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)


![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)
![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

